molecular formula C17H21N5O3S B5555979 (1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5555979
M. Wt: 375.4 g/mol
InChI Key: XXTBQQMLEJOVOA-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including cyclization, sulfonylation, and acylation processes. For example, the synthesis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives involved cyclization from precursors, followed by sulfonylation to yield various substituted products (Shen et al., 2014). Similarly, the addition of diazomethane to enantiopure compounds has been employed to afford corresponding pyrazolines with high selectivity, leading to optically pure cyclopropanes upon denitrogenation (Cruz Cruz et al., 2009).

Molecular Structure Analysis

X-ray crystallography and computational studies, such as density functional theory (DFT) calculations, are crucial in determining the molecular structure of complex compounds. For instance, the molecular structures of several pyrazolo[3,4-b]pyridin-3-ol derivatives were elucidated using X-ray diffraction analysis and supported by DFT calculations (Shen et al., 2014).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including cycloaddition and regioselective synthesis, leading to the formation of fused polycyclic structures. For example, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were obtained through a regioselective reaction under ultrasound irradiation (Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, can be analyzed through various spectroscopic and analytical techniques. The crystal packing, hydrogen bonding, and molecular conformations significantly influence these physical properties, as seen in closely related pyrazolo[4,3-c]pyridines (Sagar et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds under different chemical conditions. Studies on the synthesis and reactivity of pyrazole and pyridine derivatives highlight the versatility and broad applicability of these frameworks in generating diverse molecular architectures (Baiju & Namboothiri, 2017).

properties

IUPAC Name

(1S,5R)-3-(1-methylpyrazol-4-yl)sulfonyl-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-20-12-16(8-19-20)26(24,25)21-9-13-5-6-15(11-21)22(17(13)23)10-14-4-2-3-7-18-14/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBQQMLEJOVOA-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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